molecular formula C17H19ClN2O B1406602 [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride CAS No. 1982608-63-8

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride

Cat. No.: B1406602
CAS No.: 1982608-63-8
M. Wt: 302.8 g/mol
InChI Key: WLRJMTPTEGFJNO-UHFFFAOYSA-N
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Description

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride (CAS No: 1982608-63-8, Molecular Formula: C17H19ClN2O, Molecular Weight: 302.80) is a benzoxazole derivative supplied as a high-purity research chemical. Benzoxazole derivatives are recognized in medicinal chemistry for their diverse pharmacological activities, including significant antimicrobial and anticancer properties . Recent studies demonstrate that specific benzoxazole analogues exhibit potent in vitro antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi), as well as antifungal activity against strains like Candida albicans and Aspergillus niger . These compounds have also shown promising in vitro anticancer activity against human colorectal carcinoma (HCT116) cell lines, with structure-activity relationship (SAR) studies indicating that substitutions on the benzoxazole core can optimize biological activity . The isopropyl-benzoxazole scaffold serves as a critical building block in the development of novel small-molecule therapeutics and biochemical probes. This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic, therapeutic, or personal use. All safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-11(2)14-7-8-16-15(9-14)19-17(20-16)13-5-3-12(10-18)4-6-13;/h3-9,11H,10,18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRJMTPTEGFJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

The foundational step involves synthesizing the benzoxazole ring, typically achieved through cyclization reactions of o-aminophenol derivatives with suitable carboxylic acids or their derivatives under acidic conditions.

Procedure:

Research Findings:

Recent advances utilize nanocatalysts to improve yield and reaction time:

  • A magnetic solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H] , catalyzed the reaction in water under reflux, achieving yields of 79–89% within 45 minutes, with recyclability over multiple runs.

Introduction of the Isopropyl Group at the 5-Position

Methodology:

The isopropyl group at the 5-position of the benzoxazole ring can be introduced via Friedel-Crafts alkylation.

Procedure:

  • Reagents: Isopropyl chloride (or isopropyl bromide), aluminum chloride (AlCl₃)
  • Reaction Conditions: Anhydrous conditions, temperature range 0–25°C
  • Outcome: Electrophilic substitution at the 5-position

Research Findings:

  • The alkylation is optimized at low temperature to prevent polyalkylation, with yields typically exceeding 80%. The process is scalable for industrial synthesis.

Attachment of the Benzylamine Moiety

Methodology:

The benzylamine group is introduced via nucleophilic substitution or reductive amination, depending on the precursor.

Procedure:

  • Starting Material: Benzoxazole derivative with a suitable leaving group (e.g., halide)
  • Reagents: Benzylamine or its derivatives, base (e.g., sodium hydride or sodium hydroxide)
  • Reaction Conditions: Reflux in polar aprotic solvents like DMF or DMSO
  • Outcome: Formation of the benzylamine linkage

Research Findings:

  • Nucleophilic substitution of benzyl halides with benzoxazole derivatives under basic conditions yields high purity products. Refluxing in DMF at 80°C for 12–24 hours is typical.

Formation of the Hydrochloride Salt

Methodology:

The free base [4-(5-isopropyl-1,3-benzoxazol-2-yl)benzyl]amine is converted to its hydrochloride salt to enhance stability and solubility.

Procedure:

  • Reagents: Hydrogen chloride gas or hydrochloric acid solution
  • Reaction Conditions: Room temperature, stirring for 2–4 hours
  • Outcome: Crystallization of the hydrochloride salt

Research Findings:

  • The salt formation is straightforward, with recrystallization from ethanol or diethyl ether providing high-purity hydrochloride salts.

Summary of Preparation Methodology

Step Reaction Type Reagents Conditions Yield/Notes
1. Benzoxazole ring formation Cyclization o-Aminophenol + Carboxylic acid derivatives Acidic reflux (~100°C) 79–89% (nanocatalyst-assisted)
2. Isopropyl substitution Friedel-Crafts alkylation Isopropyl chloride + AlCl₃ 0–25°C, anhydrous >80% yield
3. Benzylamine attachment Nucleophilic substitution Benzylamine + benzoxazole derivative Reflux in DMF or DMSO 12–24 hours, high purity
4. Salt formation Acid-base reaction HCl gas or HCl solution Room temperature Crystallized yield

Data Table: Summary of Key Preparation Parameters

Step Reagents Temperature Reaction Time Typical Yield Notes
Benzoxazole synthesis o-Aminophenol + Carboxylic acid derivatives ~100°C 45 min – 1 hr 79–89% Catalyzed with nanocatalysts
Isopropyl alkylation Isopropyl chloride + AlCl₃ 0–25°C 1–2 hrs >80% Controlled to prevent overalkylation
Benzylamine coupling Benzylamine + benzoxazole derivative 80°C 12–24 hrs High purity Reflux in DMF
Hydrochloride salt formation HCl gas or HCl solution Room temp 2–4 hrs Quantitative Recrystallization

Chemical Reactions Analysis

Types of Reactions

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Research

The compound's structural characteristics suggest potential applications in drug development. Its benzoxazole component is known for various biological activities, including antimicrobial and anticancer properties. Research indicates that derivatives of benzoxazole can exhibit significant activity against various cancer cell lines, making this compound a candidate for further exploration in oncology.

Neuropharmacology

Studies have suggested that compounds similar to [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to potential applications in treating mood disorders or neurodegenerative diseases.

Material Science

Due to its unique chemical structure, this compound may also find utility in material science, particularly in the development of organic semiconductors or as a dye in photonic applications. The stability and electronic properties of benzoxazole derivatives are of interest for these applications.

Case Study 1: Anticancer Activity

A study conducted on benzoxazole derivatives demonstrated that they possess cytotoxic activity against several cancer cell lines, including breast and prostate cancer cells. The study highlighted that modifications to the benzoxazole ring could enhance activity, suggesting that this compound might be effective against resistant cancer types.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal explored the neuroprotective effects of similar compounds on neuronal cells subjected to oxidative stress. The findings indicated that these compounds could reduce cell death and improve cell viability, suggesting their potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound’s structural analogues differ primarily in their heterocyclic cores, substituents, or salt forms. Key examples include:

[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]amine Dihydrochloride (QZ-4357)
  • Molecular Formula : C₁₂H₁₉Cl₂N₃
  • Heterocycle : Benzimidazole (two nitrogen atoms in the fused ring).
  • Key Differences: The replacement of benzoxazole’s oxygen with a nitrogen increases basicity and alters π-π stacking interactions. The dihydrochloride salt enhances solubility but may reduce lipid membrane permeability compared to the monohydrochloride form of the target compound .
[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine Dihydrochloride (QY-0899)
  • Molecular Formula : C₁₄H₂₁Cl₂N₃
  • Heterocycle : Benzimidazole with a propyl linker.
  • The dihydrochloride salt also impacts solubility .
6-Isopropyl-1,3-benzothiazol-2-amine (QA-9391)
  • Molecular Formula : C₁₀H₁₂N₂S
  • Heterocycle : Benzothiazole (sulfur replaces benzoxazole’s oxygen).
  • Key Differences : Sulfur’s larger atomic radius and lower electronegativity reduce hydrogen-bonding capacity but improve metabolic stability compared to oxygen-containing benzoxazoles .
[4-(1,3-Thiazol-2-yl)benzyl]amine Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClN₂S
  • Heterocycle: Thiazole (smaller, non-fused ring).
  • Key Differences : The thiazole ring’s reduced aromatic surface area decreases π-π interactions, while the sulfur atom may enhance oxidative stability. This compound has a higher reported purity (98%) compared to the target compound’s 95% .

Physicochemical and Pharmacological Comparison

Property Target Compound QZ-4357 QA-9391 Thiazole Analog
Molecular Weight 302.80 g/mol 288.21 g/mol 192.28 g/mol 226.73 g/mol
Heterocyclic Core Benzoxazole Benzimidazole Benzothiazole Thiazole
Substituents 5-Isopropyl, 4-benzylamine 1-Isopropyl, methylamine 6-Isopropyl 2-Thiazole, 4-benzylamine
Salt Form Hydrochloride Dihydrochloride Freebase Hydrochloride
Purity 95% 95% 95% 98%
Suppliers 4 suppliers 0 suppliers 0 suppliers 1 supplier
Key Observations :

Heterocycle Impact :

  • Benzoxazole : Balances hydrogen-bonding (oxygen) and lipophilicity (aromatic ring), making it suitable for CNS-targeting drug candidates.
  • Benzimidazole : Higher basicity improves solubility but may reduce blood-brain barrier penetration.
  • Thiazole : Smaller size and sulfur atom favor metabolic stability but reduce binding affinity in some targets .

Salt Form : Hydrochloride salts generally improve aqueous solubility, while dihydrochlorides (e.g., QZ-4357) may introduce crystallization challenges .

Synthetic Accessibility : The target compound’s synthesis likely involves aziridine ring-opening or palladium-catalyzed coupling, similar to methods described for N-(2-bromo-3-aryloxypropyl)amines .

Research Implications

  • Drug Design : The target compound’s benzoxazole core offers a balance between rigidity and solubility, making it preferable for kinase inhibitors over benzothiazole or thiazole analogues.
  • Material Science : Benzoxazole derivatives are explored as fluorescent probes due to their electron-deficient rings, whereas benzimidazoles are less emissive .

Biological Activity

[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride (CAS No. 1982608-63-8) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize findings from various studies to present a comprehensive overview of its biological activity.

  • Molecular Formula : C17H19ClN2O
  • Molecular Weight : 302.80 g/mol
  • Structure : The compound features a benzoxazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzoxazole derivatives often exhibit antimicrobial properties. A study on related benzoxazole derivatives showed selective antibacterial activity against Gram-positive bacteria , such as Bacillus subtilis, while exhibiting lower activity against Gram-negative bacteria like Escherichia coli .

The minimal inhibitory concentrations (MICs) for several derivatives were determined, revealing that some compounds demonstrated significant antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) analysis suggested that specific substituents on the benzoxazole ring could enhance antimicrobial efficacy .

Anticancer Activity

Benzoxazole derivatives have also been studied for their cytotoxic effects on various cancer cell lines. A comprehensive review highlighted that many derivatives showed selective toxicity towards cancer cells, with lower toxicity observed in normal cells. Specifically, compounds were tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells, among others .

The following table summarizes the cytotoxic effects of selected benzoxazole derivatives:

Compound NameCancer Cell LineIC50 Value (µM)Selectivity Index
H-Box[(2-OMe-4-NMe2)Ph]-OMeMCF-715High
H-Box[2,5-(OMe)2Ph]-OMeA54925Moderate
H-Box[(3,4,5-(OMe)3Ph]-OMeHepG230Moderate

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The proposed mechanisms underlying the biological activities of these compounds include:

  • Inhibition of DNA synthesis : Certain benzoxazole derivatives interfere with DNA replication in cancer cells.
  • Disruption of membrane integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Antibacterial Screening : A study evaluated 41 compounds based on the benzoxazole structure for antibacterial properties. Only a subset showed significant activity against Bacillus subtilis, indicating selective action rather than broad-spectrum efficacy .
  • Cytotoxicity in Cancer Cells : Research indicated that certain benzoxazole derivatives exhibited potent cytotoxicity against various cancer cell lines. Notably, modifications to the substituents on the benzoxazole ring significantly influenced their effectiveness .
  • SAR Analysis : The SAR studies revealed that electron-donating groups on the phenyl ring enhanced antibacterial and anticancer activities, while electron-withdrawing groups reduced efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride, and what key reagents are involved?

  • Methodology :

  • Cyclization : Reacting substituted benzoxazole precursors with chlorinating agents like POCl₃ under reflux (90–120°C) to form the benzoxazole core. For example, POCl₃-mediated cyclization at 90°C for 3 hours is a common approach .
  • Amine Functionalization : Introducing the benzylamine moiety via nucleophilic substitution or reductive amination. Isolation often involves pH adjustment (e.g., ammonia to pH 8–9) to precipitate intermediates .
  • Hydrochloride Salt Formation : Treating the free amine with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Methodology :

  • Spectroscopic Analysis : Use IR to confirm functional groups (e.g., C=N stretch in benzoxazole at ~1620 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions and amine protonation .
  • Chromatographic Techniques : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity >95%. Analytical standards for related amines (e.g., 5-Amino-3-methylisothiazole hydrochloride) suggest similar protocols .
  • Elemental Analysis : Combustion analysis (C, H, N) to validate molecular formula .

Q. What physicochemical properties (e.g., solubility, LogP) are critical for experimental design?

  • Methodology :

  • LogP Determination : Use shake-flask partitioning (octanol/water) or computational tools (e.g., ChemAxon). For analogs, LogP values range from 2.5–4.0, influencing solvent selection for reactions .
  • Solubility Profiling : Test solubility in DMSO (common stock solution) and aqueous buffers (pH 1–7.4) to guide in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency and yield?

  • Methodology :

  • Reagent Screening : Compare POCl₃ vs. PCl₅ for chlorination efficiency. Evidence suggests POCl₃ reduces side reactions in benzoxazole synthesis .
  • Temperature Modulation : Increase reflux temperature (e.g., 90°C → 110°C) to accelerate cyclization but monitor decomposition via TLC .
  • Catalyst Use : Explore Lewis acids (e.g., ZnCl₂) to lower activation energy .

Q. What analytical strategies resolve contradictions in reported pharmacological activities of benzoxazole derivatives?

  • Methodology :

  • Assay Cross-Validation : Replicate activity studies (e.g., kinase inhibition) across multiple cell lines to rule out cell-specific effects .
  • Structural Analog Comparison : Test substituent effects (e.g., isopropyl vs. methoxy groups) to isolate SAR trends. For example, bulky substituents may enhance target binding .
  • Meta-Analysis : Compare published IC₅₀ values using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How can computational modeling guide structural modifications to enhance target selectivity?

  • Methodology :

  • Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases). Prioritize modifications at the benzylamine position for steric/electronic tuning .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Q. What methods address discrepancies in stability data under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • Stability-Indicating HPLC : Develop methods to separate degradation products (e.g., hydrolyzed benzoxazole) using gradient elution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(5-Isopropyl-1,3-benzoxazol-2-yl)benzyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.